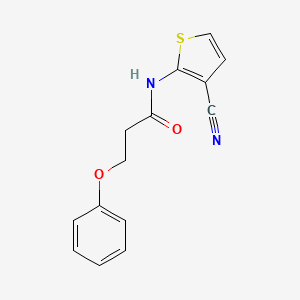

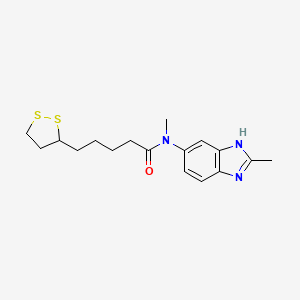

![molecular formula C10H15FN2O3S B2413565 N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411230-22-1](/img/structure/B2413565.png)

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride, also known as PMSF, is a chemical compound widely used in scientific research as a serine protease inhibitor. PMSF is a white crystalline powder with a molecular weight of 239.3 g/mol and a melting point of 95-97°C.

Mécanisme D'action

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction between N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride and serine proteases involves the formation of a covalent bond between the fluoromethyl group of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride and the hydroxyl group of the serine residue. The resulting complex is stable and cannot be reversed by washing or dialysis.

Biochemical and Physiological Effects:

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has also been shown to inhibit the activity of some cysteine proteases, such as cathepsin B and papain. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can affect the activity of some non-protease enzymes, such as lipases and esterases, by modifying the active site serine residue. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has no significant effect on the activity of metalloproteases or aspartic proteases.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is a widely used serine protease inhibitor due to its high specificity, irreversibility, and stability. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is easy to use and can be added directly to the reaction mixture without the need for a purification step. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is also relatively inexpensive and readily available. However, N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has some limitations. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can react with other nucleophiles in the reaction mixture, such as cysteine residues, leading to unwanted side reactions. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can also inhibit some non-protease enzymes, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the use of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride in scientific research. One area of interest is the development of more specific and potent serine protease inhibitors. Another area of interest is the application of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride in the study of protease-mediated diseases, such as cancer and Alzheimer's disease. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can also be used in the development of new drugs targeting serine proteases. Finally, N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can be used in the study of the structure and function of serine proteases, which can provide insights into their biological roles and potential therapeutic targets.

Méthodes De Synthèse

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can be synthesized by reacting N-methylisothiourea sulfate with 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde in the presence of hydrogen fluoride. The resulting intermediate is then reacted with methyl chloroformate to yield N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride. The overall yield of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride synthesis is about 50%.

Applications De Recherche Scientifique

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is widely used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that play important roles in many biological processes, including blood coagulation, digestion, and immune response. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can irreversibly inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue. N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is commonly used to inhibit serine proteases in protein purification, enzyme assays, and western blotting.

Propriétés

IUPAC Name |

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O3S/c1-7-5-8(2)12-10(16-4)9(7)6-13(3)17(11,14)15/h5H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDPKHGVLVMTTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN(C)S(=O)(=O)F)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)

![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)

![N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide](/img/structure/B2413494.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2413496.png)

amine](/img/structure/B2413497.png)

![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)